molecular formula C11H8ClNOS B428744 AI-942/8011655

AI-942/8011655

Cat. No.: B428744
M. Wt: 237.71g/mol
InChI Key: TYSNZPBBTKPAIN-UHFFFAOYSA-N
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Description

These compounds are characterized by diverse scaffold structures optimized for enzyme inhibition and substrate transport properties .

Properties

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71g/mol

IUPAC Name

N-(5-chlorothiophen-3-yl)benzamide

InChI

InChI=1S/C11H8ClNOS/c12-10-6-9(7-15-10)13-11(14)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

TYSNZPBBTKPAIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC(=C2)Cl

solubility

6.2 [ug/mL]

Origin of Product

United States

Chemical Reactions Analysis

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Enzymatic Inhibition Activity

Table 1: Inhibition Activity of AI-942 Analogs and Similar Compounds

Compound ID Inhibition at 100 μM Target Enzyme Reference
AI-942/42301830 37.67% SARS-CoV-2 Mpro
AF-399/40713777 47.11% SARS-CoV-2 Mpro
AN-329/15538195 >10% SARS-CoV-2 Mpro

Substrate Transport Properties

ADMET and Pharmacokinetic Profiles

  • GI absorption : High (consistent with analogs like CAS 1046861-20-4) .
  • BBB permeability : Likely positive (shared with CAS 105942-08-3) .
  • CYP inhibition: No significant CYP450 inhibition, reducing drug-drug interaction risks .

Table 2: ADMET Comparison of AI-942 Analogs and Structurally Similar Compounds

Property AI-942/42301830 CAS 1046861-20-4 CAS 105942-08-3
GI Absorption High High High
BBB Permeability Yes Yes Yes
LogP (XLOGP3) 2.15* 2.15 2.43
Solubility (mg/ml) 0.24 0.24 0.176
CYP Inhibition None None CYP1A2 Inhibitor
References

*LogP values inferred from analogs.

Structural and Functional Similarities

  • Molecular weight : AI-942 analogs (~235–240 g/mol) vs. lighter compounds like CAS 918538-05-3 (188.01 g/mol) .
  • Polar surface area (TPSA) : AI-942/42301830 (~40.46 Ų) vs. CAS 105942-08-3 (23.79 Ų), suggesting differences in membrane permeability .

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